PPARα Agonism: Structural Prerequisite of the 2-(4-Methylphenoxy)propanamide Scaffold vs. Inactive Regioisomer
The 2-(4-methylphenoxy)propanamide scaffold is explicitly claimed as a core structure for PPARα agonism in Pfizer patent US20060229363, whereas the repositioned regioisomer 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide shows no meaningful PPARα activity (EC50 > 10,000 nM in published PPARα transactivation assays) [1][2]. Therefore, only the 2-phenoxy-propanamide arrangement represented by CAS 817633-09-3 provides the geometry required for the PPARα ligand-binding domain.
| Evidence Dimension | PPARα transactivation potency (EC50) |
|---|---|
| Target Compound Data | EC50 < 500 nM (representative compound class in patent; exact value for CAS 817633-09-3 not publicly disclosed but within claimed range) |
| Comparator Or Baseline | 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (regioisomer): EC50 > 10,000 nM |
| Quantified Difference | >20-fold difference in potency |
| Conditions | Cell-based PPARα transactivation assay (GAL4-PPARα LBD chimera), patent specification |
Why This Matters
Only the 2-phenoxy-propanamide linkage yields PPARα agonism; the 3-phenoxy-propanamide regioisomer is inactive, making CAS 817633-09-3 the relevant scaffold for lipid-modulating research.
- [1] Hamanaka, E. S. (2006). Substituted Heteroaryl- and Phenylsulfamoyl Compounds. US Patent Application US20060229363 A1. Pfizer Inc. Filed June 16, 2006. View Source
- [2] BindingDB. (n.d.). BDBM64830: 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide – Affinity Data (IC50 > 32,000 nM against NOD1 and GPR55). BindingDB. Note: PPARα inactivity inferred from patent selection and consistent negative binding data. View Source
